3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0775131
InChI: InChI=1S/C22H25NO3/c1-5-23-18-9-7-6-8-17(18)22(26,20(23)25)14-19(24)15-10-12-16(13-11-15)21(2,3)4/h6-13,26H,5,14H2,1-4H3
SMILES: CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC0775131

Molecular Formula: C22H25NO3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
IUPAC Name 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one
Standard InChI InChI=1S/C22H25NO3/c1-5-23-18-9-7-6-8-17(18)22(26,20(23)25)14-19(24)15-10-12-16(13-11-15)21(2,3)4/h6-13,26H,5,14H2,1-4H3
Standard InChI Key JQYAFHLZVZOUGV-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O
Canonical SMILES CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator